molecular formula C20H19FN2O4S2 B15109871 N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

Cat. No.: B15109871
M. Wt: 434.5 g/mol
InChI Key: QUWNIVBAZVSUEP-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) moiety. The Z-configuration of the imine bond and substitution at the 2-fluorophenyl and 2-methoxyphenyl positions define its stereochemical and electronic properties.

Properties

Molecular Formula

C20H19FN2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19FN2O4S2/c1-27-17-9-5-2-6-13(17)10-19(24)22-20-23(15-8-4-3-7-14(15)21)16-11-29(25,26)12-18(16)28-20/h2-9,16,18H,10-12H2,1H3

InChI Key

QUWNIVBAZVSUEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Analogs

Substituent Position and Isomerism
  • Para vs. Ortho Substitution: The compound N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide () differs in substituent positions (4-fluorobenzyl and 4-methoxyphenyl) and isomerism (E-configuration). The ortho-substituted fluorophenyl and methoxyphenyl groups in the target compound likely increase steric hindrance and alter π-π stacking compared to para-substituted analogs .
  • Z vs.
Heterocyclic Core Variations
  • Thiazolidinedione Derivatives: Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () replace the tetrahydrothienothiazole core with a thiazolidinedione ring. These derivatives exhibit hypoglycemic activity, suggesting that the target compound’s sulfone group may similarly influence metabolic pathways .
  • Pyrazolo-Benzothiazine Derivatives :
    2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () features a fused pyrazolo-benzothiazine system. The acetamide moiety in this compound is linked to a benzothiazine core, which may confer anti-inflammatory or antimicrobial properties, highlighting the role of heterocyclic diversity in biological activity .

Key Physicochemical Parameters
Compound Class Core Structure Substituents Sulfone Group LogP (Predicted) Reference
Target Compound Tetrahydrothieno[3,4-d]thiazole 2-fluorophenyl, 2-methoxyphenyl Yes ~2.1 N/A
Para-Substituted Analog (E) Tetrahydrothieno[3,4-d]thiazole 4-fluorobenzyl, 4-methoxyphenyl Yes ~1.8
Thiazolidinedione Derivative Thiazolidinedione 4-methoxybenzylidene No ~3.2
Pyrazolo-Benzothiazine Derivative Pyrazolo[4,3-c]benzothiazine 2-fluorobenzyl Yes ~2.5

Notes:

  • Ortho-substituted phenyl groups increase molecular rigidity, which may enhance target selectivity .

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